molecular formula C9H12BrNO3 B1661002 tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate CAS No. 87027-39-2

tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B1661002
CAS No.: 87027-39-2
M. Wt: 262.1 g/mol
InChI Key: OVULLLZBCDDFSV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is a brominated oxazole derivative with a tert-butyl ester group. The compound features a 1,3-oxazole core substituted at the 2-position with a bromomethyl (-CH₂Br) group and at the 4-position with a carboxylate ester (-COO-tert-butyl). This structure combines the electron-withdrawing properties of the oxazole ring with the steric bulk of the tert-butyl group, enhancing stability against hydrolysis compared to simpler alkyl esters . The bromomethyl group serves as a reactive handle for further functionalization, making the compound valuable in pharmaceutical and agrochemical synthesis as an intermediate in cross-coupling reactions or nucleophilic substitutions.

Molecular Formula: C₉H₁₂BrNO₃ Molecular Weight: ~262.1 g/mol Key Features:

  • Steric protection: The tert-butyl ester resists hydrolysis under acidic or basic conditions.
  • Reactivity: Bromomethyl group enables alkylation or substitution reactions.

Properties

IUPAC Name

tert-butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)6-5-13-7(4-10)11-6/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVULLLZBCDDFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=COC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575328
Record name tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87027-39-2
Record name tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate typically involves the bromination of 4-Oxazolecarboxylic acid followed by esterification with 1,1-dimethylethanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azides or thiocyanates.

    Oxidation Reactions: Formation of oxazolecarboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and reactivity differences between tert-butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Stability Notes Source
This compound C₉H₁₂BrNO₃ 262.1 Bromomethyl, tert-butyl ester High stability; bromine enables SN2 substitutions Synthesized
Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate C₁₂H₁₁NO₄ 300.1 (HRMS) Ethyl ester, 3-hydroxyphenyl Aromatic hydroxyl group enables electrophilic substitution; ethyl ester less stable to hydrolysis
Ethyl 5-(2,5-dimethylthiazol-4-yl)-1,3-oxazole-4-carboxylate C₁₁H₁₂N₂O₃S 252.3 Ethyl ester, thiazole substituent Thiazole enhances π-stacking; ethyl ester prone to acid hydrolysis
tert-Butyl 3-(8-bromo-benzoxepin)-indole-carboxylate C₂₃H₂₃BrN₂O₄ 487.3 Brominated fused ring, tert-butyl Bromine in aromatic system limits substitution reactivity; bulky fused ring reduces solubility

Crystallographic and Physicochemical Properties

  • In contrast, ethyl esters like ethyl 1H-1,2,3-triazole-4-carboxylate () lack bulky groups, leading to lower melting points and higher solubility in polar solvents .

Biological Activity

Tert-butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxazole ring, a bromomethyl group, and a tert-butyl ester. Its molecular formula is C8H10BrN1O3C_8H_{10}BrN_1O_3, and it has a molecular weight of approximately 236.07 g/mol. The oxazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition zones in comparison to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Microorganism MIC (µg/ml)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans8

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values reported as follows:

Cell Line IC50 (µM)
MCF-712.5
A54915.0

These findings highlight the potential of this compound as an anticancer agent.

The biological activity of this compound can be attributed to its structural features. The oxazole ring facilitates interactions with biological macromolecules through hydrogen bonding and π-π stacking interactions. Additionally, the bromomethyl group may enhance reactivity towards nucleophiles in biological systems, potentially leading to enzyme inhibition or receptor modulation.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various oxazole derivatives, including this compound. The results demonstrated that this compound outperformed traditional antibiotics against resistant strains of bacteria .
  • Cancer Cell Inhibition : Another study focused on the anticancer effects of oxazole derivatives on breast cancer cells. This compound was found to induce apoptosis through the activation of caspase pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
Reactant of Route 2
tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate

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